2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
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Overview
Description
“2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the molecular formula C11H14ClNO4S . It is used in scientific research, with applications ranging from drug development to studying cellular processes.
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .Physical and Chemical Properties Analysis
The compound has an average mass of 291.751 Da and a mono-isotopic mass of 291.033203 Da . It contains 14 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .Scientific Research Applications
1. Relevance in Mutagenicity Studies
2-Chloro-4-(methylthio)butanoic acid, a related compound, has been investigated for its role as a direct-acting mutagen and potential gastric carcinogen. This research is pivotal in understanding the mutagenic intermediates and their implications for carcinogenicity (Jolivette, Kende, & Anders, 1998).
2. Crystal Engineering and Drug Design
Studies involving baclofen, a compound structurally similar to 2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid, highlight its potential in crystal engineering and drug design. The research delves into the crystal structure and intermolecular interactions of baclofen with various acids, which can provide insights for designing new drugs and understanding their properties (Báthori & Kilinkissa, 2015).
3. Molecular Docking and Vibrational Studies
Research into compounds with similar molecular structures, such as 4 – [(2, 6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid, focuses on molecular docking, vibrational, and electronic studies. These studies are crucial for understanding the compounds' reactivity and potential as nonlinear optical materials. Such insights are valuable for pharmacological applications and material science (Vanasundari et al., 2018).
Properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-10(11(14)15)13(18(2,16)17)9-6-4-5-8(12)7-9/h4-7,10H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIMOCLDSKQFOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.